![molecular formula C19H20N2O3S B2534825 ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate CAS No. 1251583-76-2](/img/structure/B2534825.png)
ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate
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Description
Ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Liquid Crystal Displays Application
A related compound, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, was synthesized for potential application in liquid crystal displays (LCDs). These compounds, obtained through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, exhibited very good orientation parameters in nematic liquid crystal, indicating their high potential for use in LCD technology (Bojinov & Grabchev, 2003).
Antibacterial Activity and DNA-Gyrase Inhibition
Another study focused on the synthesis and evaluation of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids for their antibacterial activity and DNA-gyrase inhibition. A quantitative structure-activity relationship (QSAR) analysis indicated that antibacterial potency strongly depended on the physicochemical properties of the N1 substituent, demonstrating significant antibacterial efficacy across various strains (Domagala et al., 1988).
Anticancer Activity and EGFR-TK Inhibition
The synthesis and evaluation of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, revealed notable anti-proliferative effects against various cancer cell lines and significant EGFR inhibitory activity. This suggests these compounds' promise as anticancer agents with potential application in targeted therapy (Ahmed et al., 2020).
Local Anesthetic and Antiarrhythmic Agents
Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, synthesized as carticaine analogues, demonstrated comparable local anesthetic and antiarrhythmic activities to carticaine and lidocaine. These compounds exert their antiarrhythmic potency through Na+ and Ca+2 channel blocking, indicating their potential for development into new pharmacological agents (Al-Obaid et al., 1998).
Calcium Channel Antagonistic Activity
Research into the synthesis of new methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrates and their derivatives showed activity on calcium channel antagonists. This highlights their potential application in cardiovascular medicine, demonstrating the broad utility of quinoline derivatives in therapeutic development (Gupta & Misra, 2008).
properties
IUPAC Name |
ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-19(23)15-17(20-10-9-13-7-5-11-25-13)14-8-4-6-12(2)16(14)21-18(15)22/h4-8,11H,3,9-10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDZLJQKKYRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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